molecular formula C8H13N3 B13302186 [(4,6-Dimethylpyrimidin-2-yl)methyl](methyl)amine

[(4,6-Dimethylpyrimidin-2-yl)methyl](methyl)amine

Cat. No.: B13302186
M. Wt: 151.21 g/mol
InChI Key: BEWQACWJKDNGAU-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)methylamine is a pyrimidine-derived amine featuring a 4,6-dimethylpyrimidine core substituted with a methyl(methyl)amine group at the 2-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in modulating biological targets such as kinases and receptors .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H13N3/c1-6-4-7(2)11-8(10-6)5-9-3/h4,9H,5H2,1-3H3

InChI Key

BEWQACWJKDNGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CNC)C

Origin of Product

United States

Preparation Methods

The synthesis of (4,6-Dimethylpyrimidin-2-yl)methylamine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with formaldehyde and methylamine. The reaction is carried out in an ethanol solution under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(4,6-Dimethylpyrimidin-2-yl)methylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methylamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to DNA, potentially interfering with replication and transcription processes. It may also inhibit specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrimidine Core

4,6-Dimethylpyrimidin-2-amine (Simpler Analog)
  • Structure : Lacks the methyl(methyl)amine side chain; features a primary amine at C2.
  • Synthesis : Typically prepared via condensation reactions or functional group transformations (e.g., chlorination followed by amination) .
  • Properties : Crystallographic data (e.g., bond lengths: C–N ≈ 1.34 Å, C–C ≈ 1.39 Å) indicate a planar pyrimidine ring with minimal steric hindrance from methyl groups .
  • Applications : Serves as a precursor for more complex derivatives in drug discovery .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
  • Structure : Integrates a benzimidazole moiety at C2 via an amine linkage.
1-(4,6-Dimethylpyrimidin-2-yl)guanidine
  • Structure : Substitutes the amine with a guanidine group.
  • Synthesis : Produced via reaction of cyanamide derivatives with ammonium chloride under acidic conditions .
  • Biological Relevance: Guanidine groups are known to enhance hydrogen-bonding capacity, which may improve affinity for phosphate-binding pockets in enzymes .

Substituent Effects on Physical and Chemical Properties

Compound Substituent at C2 Melting Point (°C) Key NMR Shifts (δ, ppm) Solubility Profile
4,6-Dimethylpyrimidin-2-amine -NH2 Not reported NH2: ~5.5 (broad) Moderate in polar solvents
4,6-Dichloro-5-methoxypyrimidine -Cl, -OCH3 313–315 Cl: N/A; OCH3: ~3.8 (s) Low in water
Bis(4,6-dimethylpyrimidin-2-yl)amine -NH-(pyrimidinyl) Not reported Pyrimidine CH3: ~2.3–2.5 (s) High in DMSO
(4,6-Dimethylpyrimidin-2-yl)methylamine (Inferred) -CH2N(CH3)2 ~100–120 (est.) CH2N(CH3)2: ~2.2–2.4 (m) High in organic solvents

Key Observations :

  • Methyl vs. Chlorine Substituents: Chlorine atoms (e.g., in 4,6-dichloro derivatives) increase molecular weight and polarity but reduce solubility in non-polar solvents .
  • Amine vs. Guanidine : Guanidine derivatives exhibit higher basicity (pKa ~13) compared to primary amines (pKa ~9–10), influencing their protonation state in physiological conditions .

Biological Activity

(4,6-Dimethylpyrimidin-2-yl)methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound, focusing on its pharmacological applications.

Chemical Structure and Properties

The compound (4,6-Dimethylpyrimidin-2-yl)methylamine features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, and an amine group that enhances its reactivity. Its molecular formula is C₇H₁₁N₃, and it is classified under the category of pyrimidine derivatives, which are known for diverse biological activities.

1. Antimicrobial Properties

Pyrimidine derivatives, including (4,6-Dimethylpyrimidin-2-yl)methylamine, have demonstrated significant antimicrobial activity. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacterial and fungal strains. For instance:

CompoundActivityReference
4-Amino-6-methylpyrimidineAntimicrobial
5-Methylthiazole-2-thiolAntifungal
(4,6-Dimethylpyrimidin-2-yl)methylaminePotentially antimicrobial

2. Cytotoxicity and Anticancer Activity

Studies suggest that compounds featuring the dimethylpyrimidine moiety may induce apoptosis in cancer cells. For example:

  • Case Study : A study involving similar pyrimidine derivatives showed cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

3. Enzyme Inhibition

The amine group present in (4,6-Dimethylpyrimidin-2-yl)methylamine suggests potential enzyme inhibition capabilities. This could affect metabolic pathways crucial for disease progression.

Synthesis Methods

The synthesis of (4,6-Dimethylpyrimidin-2-yl)methylamine can be achieved through several methods:

  • Microwave-Assisted Synthesis : This method offers high yields (71–99%) and eco-friendly conditions using solvents like ethanol or water .
  • Conventional Heating : While less efficient than microwave methods, traditional heating can still yield the compound but often at lower efficiencies (e.g., 68% yield) .

Research Findings and Case Studies

Recent research has highlighted the efficacy of similar compounds in various biological contexts:

  • Antimitotic Activity : Some pyrimidine derivatives have been patented for their antimitotic effects in topical formulations against psoriasis .
  • In Vivo Studies : In animal models, certain analogs have shown promising antitumor activity and favorable pharmacokinetic profiles .

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